

Application Note: A Guide to Thalidomide-5,6-Cl Mediated Protein Degradation

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Compound of Interest

Compound Name: Thalidomide-5,6-Cl

Cat. No.: B12410666

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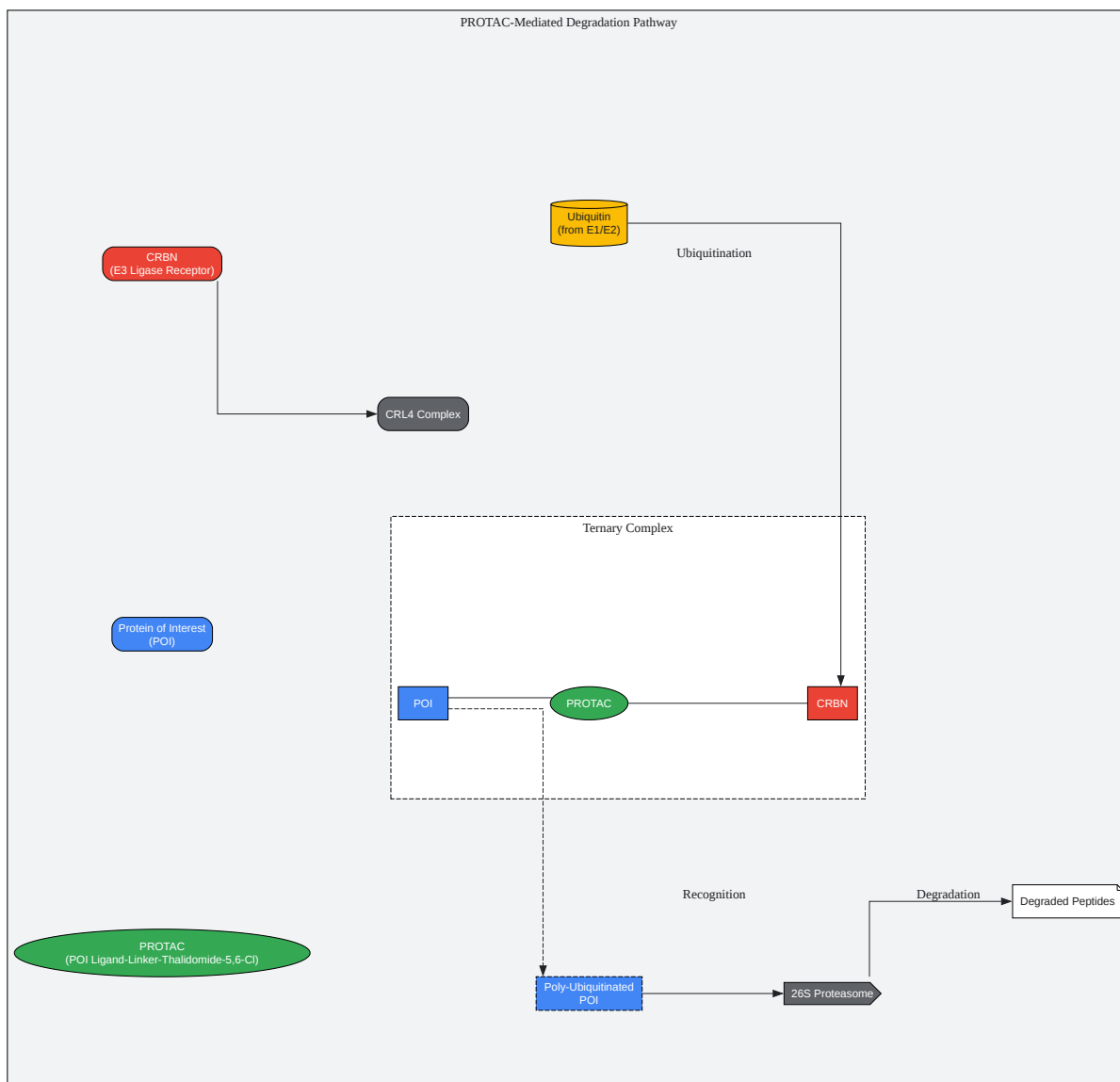
Audience: Researchers, scientists, and drug development professionals.

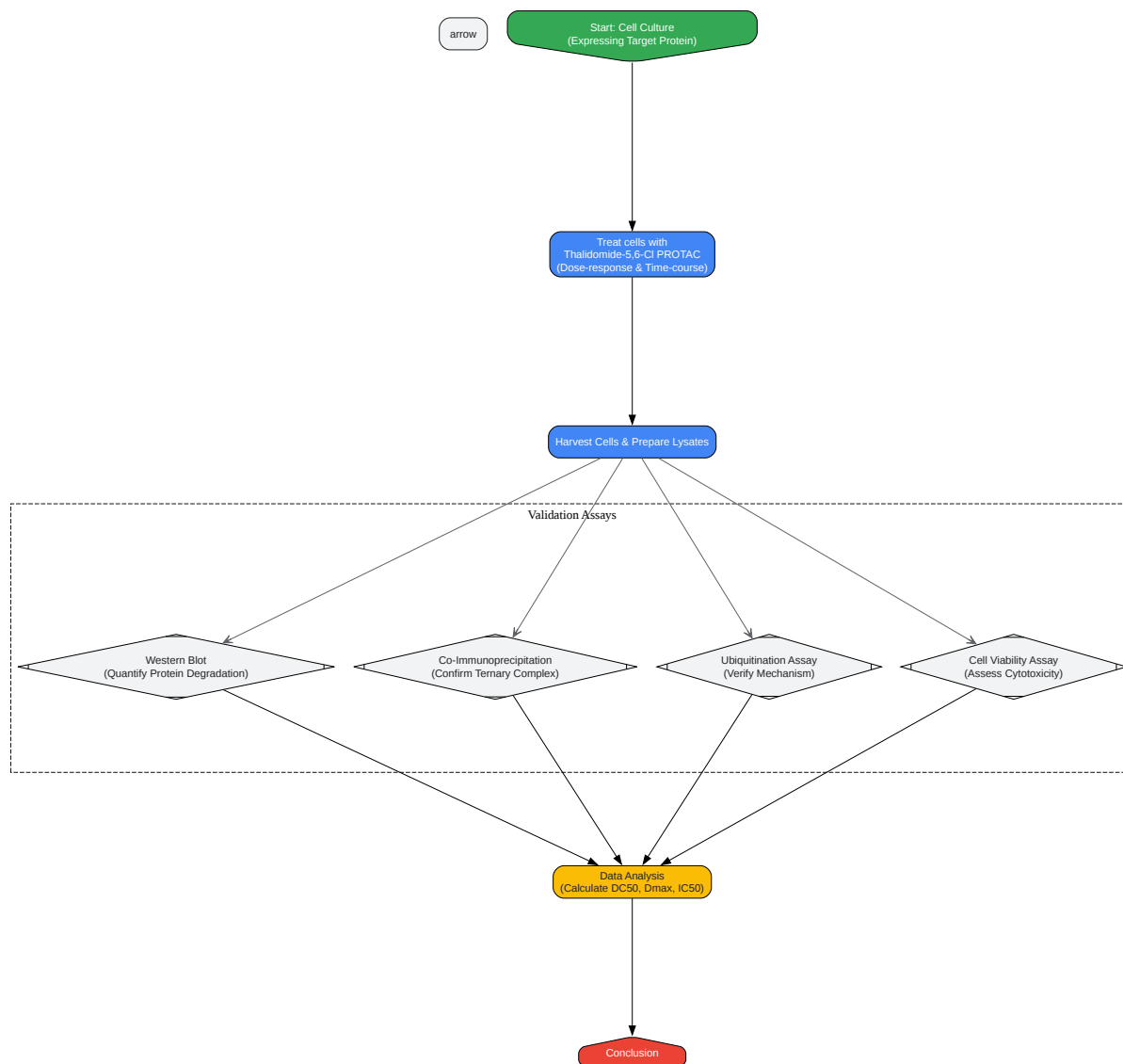
Abstract: Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase.[3][4][5]

Thalidomide-5,6-Cl is a thalidomide-based CRBN ligand frequently incorporated into PROTACs to recruit the CRL4^{CRBN} E3 ligase complex. This document provides a detailed experimental workflow and protocols for researchers studying protein degradation mediated by PROTACs containing **Thalidomide-5,6-Cl**.

Mechanism of Action

Thalidomide-5,6-Cl functions as the E3 ligase-recruiting moiety within a heterobifunctional PROTAC. The PROTAC molecule simultaneously binds to the protein of interest (POI) and CRBN, the substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex. This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.





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